

# Applications of TIM-063 in Chemical Proteomics: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

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## Introduction

**TIM-063** is a potent, selective, and ATP-competitive inhibitor of Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK).[1] Initially developed as a chemical probe for studying CaMKK-mediated signaling pathways, its application in chemical proteomics has revealed significant utility in target identification and off-target profiling of kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of **TIM-063** in chemical proteomics, specifically focusing on affinity-based protein profiling using **TIM-063**-immobilized sepharose beads (Kinobeads).

The primary application highlighted is the use of **TIM-063** Kinobeads to identify protein kinases that interact with the inhibitor in complex biological samples. This approach led to the discovery of Adaptor-Associated Kinase 1 (AAK1) as a novel off-target of **TIM-063**. [3][4] This finding showcases the power of chemical proteomics in re-evaluating kinase inhibitor selectivity and providing a pathway for the development of new, more selective inhibitors for previously unanticipated targets.[3][5] The subsequent development of TIM-098a, a derivative of **TIM-063**, as a potent and selective AAK1 inhibitor underscores the value of this methodology in drug discovery.[3][6]

## Key Applications

- Target Deconvolution: Identification of the primary molecular targets of **TIM-063**.

- Off-Target Profiling: Discovery of previously unknown interacting kinases, such as AAK1.[3]
- Lead Compound for Novel Inhibitor Development: Utilization of the **TIM-063** scaffold to design more potent and selective inhibitors for newly identified off-targets.[3][6]
- Probe for Studying Kinase-Inhibitor Interactions: Elucidation of the binding characteristics of **TIM-063** with its target kinases.

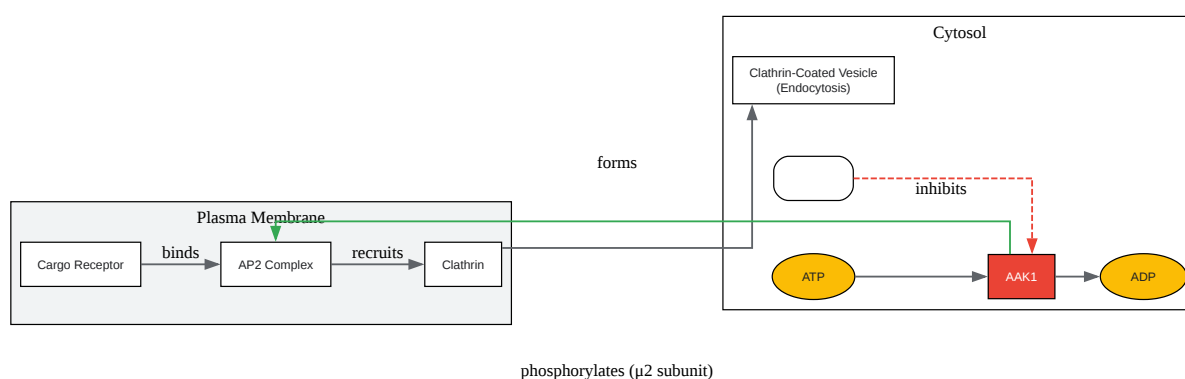
## Quantitative Data Summary

The following table summarizes the inhibitory activities of **TIM-063** and its derivative, TIM-098a, against their respective primary and off-targets. This data is crucial for designing experiments and interpreting results from chemical proteomics studies.

Compound	Target Kinase	IC50 (μM)	Notes
TIM-063	CaMKKα	~0.35 (Ki)	Primary target.[1]
CaMKKβ	~0.2 (Ki)	Primary target.[1]	
AAK1	8.51	Identified as an off-target via chemical proteomics.[3][4]	
TIM-098a	AAK1	0.24	A potent derivative of TIM-063 developed for AAK1.[3][4]
AAK1 (in cells)	0.87	Demonstrates cell permeability and activity.[3][6]	
CaMKK isoforms	No significant inhibition	Demonstrates high selectivity for AAK1 over the original target of TIM-063.[3][6]	

## Signaling Pathway

The discovery of AAK1 as an off-target of **TIM-063** has implications for cellular processes regulated by this kinase. AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the  $\mu 2$  subunit of the AP2 adaptor complex. This process is fundamental for the internalization of cell surface receptors and other cargo. The following diagram illustrates the role of AAK1 in this pathway.



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AAK1's role in clathrin-mediated endocytosis.

## Experimental Protocols

This section provides detailed protocols for the application of **TIM-063** in chemical proteomics, from the synthesis of the affinity resin to the identification of interacting proteins.

### Protocol 1: Synthesis of TIM-127-sepharose (**TIM-063** Kinobeads)

This protocol is based on the synthesis of TIM-127, the linker-modified version of **TIM-063**, and standard methods for coupling ligands to sepharose beads.

Materials:

- **TIM-063**
- 1,4-diaminobutane
- N,N-Dimethylformamide (DMF)
- CNBr-activated Sepharose 4B
- 1 M HCl
- Coupling buffer (0.1 M NaHCO<sub>3</sub>, pH 8.3, containing 0.5 M NaCl)
- Blocking buffer (0.1 M Tris-HCl, pH 8.0)
- Wash buffer 1 (0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl)
- Wash buffer 2 (0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl)
- Ethanol

Procedure:

- Synthesis of TIM-127 (Linker-modified **TIM-063**): The synthesis of TIM-127 from **TIM-063** involves a reaction with a suitable linker such as 1,4-diaminobutane. For detailed synthesis steps, refer to the supporting information of Ohtsuka et al., 2022.
- Preparation of Sepharose Beads: a. Weigh the required amount of CNBr-activated Sepharose 4B powder and suspend it in 1 M HCl. b. Swell the beads for 15 minutes and then wash them with 1 M HCl on a sintered glass filter. c. Wash the beads with coupling buffer.
- Coupling of TIM-127 to Sepharose: a. Immediately transfer the washed beads to a solution of TIM-127 dissolved in coupling buffer. b. Incubate the mixture overnight at 4°C with gentle

rotation.

- Blocking of Unreacted Groups: a. After coupling, transfer the beads to a blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups.
- Washing of the Beads: a. Wash the beads with several cycles of alternating wash buffer 1 and wash buffer 2 to remove non-covalently bound ligand.
- Storage: a. Resuspend the prepared TIM-127-sepharose beads in a suitable storage buffer (e.g., 20% ethanol) and store at 4°C.

## Protocol 2: Affinity Pulldown of TIM-063 Interacting Proteins

This protocol describes the pulldown of kinases from a cell or tissue lysate using the prepared TIM-127-sepharose beads.[\[3\]](#)

Materials:

- TIM-127-sepharose beads (and control sepharose without ligand)
- Cell or tissue lysate (e.g., mouse cerebrum)
- Lysis/Wash Buffer (Buffer A): 150 mM NaCl, 20 mM Tris-HCl pH 7.5, and 0.05% Tween 20
- Protease inhibitor cocktail
- CaCl<sub>2</sub>
- Calmodulin (CaM)
- Elution Buffer: Buffer A containing 100 µM free **TIM-063**
- SDS-PAGE reagents

Procedure:

- **Lysate Preparation:** a. Homogenize the cell pellet or tissue in Buffer A supplemented with a protease inhibitor cocktail. b. Clarify the lysate by centrifugation to remove cellular debris. c. Determine the protein concentration of the supernatant.
- **Incubation with Beads:** a. Equilibrate the TIM-127-sepharose and control sepharose beads with Buffer A. b. Incubate the lysate (e.g., 5 mg/mL protein concentration) with the beads in the presence of 2 mM  $\text{CaCl}_2$  and 6  $\mu\text{M}$  CaM for 45 minutes at 4°C with gentle rotation.
- **Washing:** a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three times with 1 mL of Buffer A containing 2 mM  $\text{CaCl}_2$  to remove non-specific binders.
- **Elution:** a. Elute the bound proteins by incubating the beads with Elution Buffer for a suitable time (e.g., 30 minutes) at 4°C with gentle agitation. b. Pellet the beads and collect the supernatant containing the eluted proteins.
- **Sample Preparation for Mass Spectrometry:** a. Concentrate the eluted proteins and separate them by SDS-PAGE. b. Excise the protein bands from the gel. c. Perform in-gel trypsin digestion. d. Extract the peptides for mass spectrometry analysis.

## Protocol 3: Mass Spectrometry and Data Analysis

This protocol provides a general workflow for the identification of pulled-down proteins by mass spectrometry.

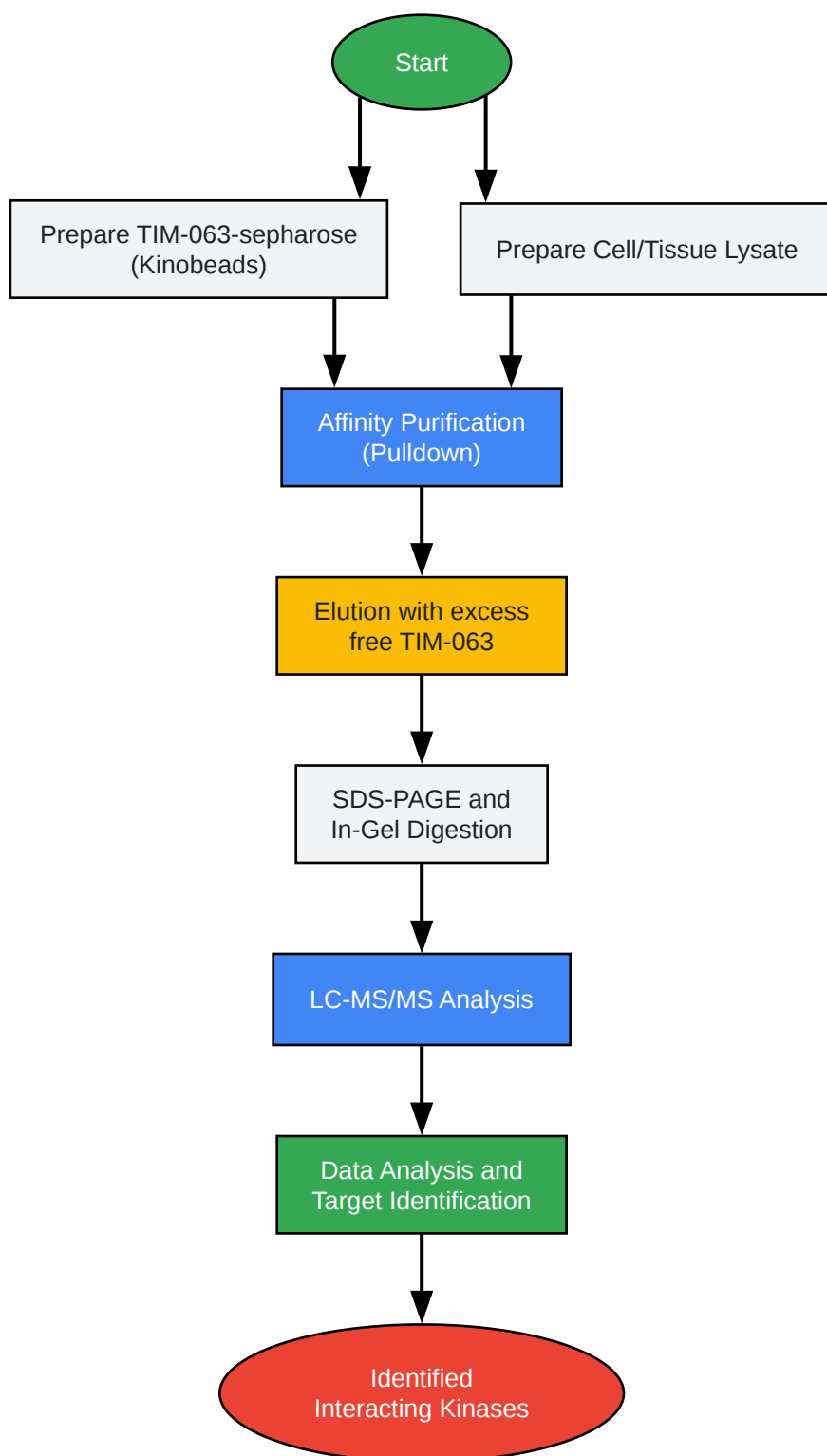
Procedure:

- **LC-MS/MS Analysis:** a. Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a suitable nano-LC system coupled to a high-resolution mass spectrometer. c. Set up a data-dependent acquisition method to fragment the most abundant peptides.
- **Database Searching:** a. Search the acquired MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest. b. Specify trypsin as the enzyme, allowing for potential modifications such as oxidation of methionine. c. Set appropriate mass tolerances for precursor and fragment ions.

- Data Analysis: a. Identify proteins that are significantly enriched in the TIM-127-sepharose pulldown compared to the control sepharose pulldown. b. The number of identified peptides and sequence coverage can be used as semi-quantitative indicators of enrichment.[3]

## Experimental Workflow and Logic

The following diagram outlines the overall workflow for using **TIM-063** in a chemical proteomics experiment to identify interacting kinases.



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Workflow for **TIM-063** chemical proteomics.



## Conclusion

**TIM-063** serves as a valuable tool in chemical proteomics for the identification and characterization of kinase inhibitors and their targets. The successful use of **TIM-063** Kinobeads to uncover AAK1 as an off-target and the subsequent development of a selective AAK1 inhibitor, TIM-098a, highlight the potential of this approach to accelerate drug discovery efforts. The detailed protocols and data provided in these application notes are intended to enable researchers to apply this powerful methodology in their own studies of kinase signaling and drug development.

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- To cite this document: BenchChem. [Applications of TIM-063 in Chemical Proteomics: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406557#applications-of-tim-063-in-chemical-proteomics]

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